(R)-NVS-ZP7-4 and Endoplasmic Reticulum Zinc: A Technical Guide
(R)-NVS-ZP7-4 and Endoplasmic Reticulum Zinc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the novel small molecule (R)-NVS-ZP7-4, a potent and stereospecific inhibitor of the endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7). By disrupting the transport of zinc from the ER to the cytoplasm, (R)-NVS-ZP7-4 elevates intra-ER zinc concentrations, inducing ER stress and activating the Unfolded Protein Response (UPR). This cascade of events ultimately leads to apoptosis in specific cellular contexts, particularly in cancer cells dependent on pathways modulated by ER zinc homeostasis, such as Notch signaling. This document details the mechanism of action of (R)-NVS-ZP7-4, compiles available quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The endoplasmic reticulum is a critical organelle for protein folding and maturation, as well as for maintaining cellular calcium and zinc homeostasis. Zinc is an essential cofactor for numerous ER-resident proteins, and its concentration within the ER is tightly regulated by zinc transporters. The ZIP (Zrt-, Irt-like Protein) family of transporters, which includes ZIP7, facilitates the movement of zinc from the ER lumen into the cytoplasm.
(R)-NVS-ZP7-4 was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][2][3] Subsequent research revealed that its anti-Notch activity is a consequence of its primary function as a ZIP7 inhibitor.[1][2][3] The inhibition of ZIP7 by (R)-NVS-ZP7-4 leads to an accumulation of zinc within the ER, a condition that triggers ER stress and the UPR.[1][2][4] This targeted disruption of ER zinc homeostasis has emerged as a promising strategy for inducing apoptosis in cancer cells, particularly those reliant on signaling pathways sensitive to ER function.[1][5]
Mechanism of Action
(R)-NVS-ZP7-4 acts as a direct inhibitor of the zinc transporter ZIP7. This activity is stereospecific, with the (R)-enantiomer being active while the (S)-enantiomer, NVS-ZP7-2, is inactive.[1] Inhibition of ZIP7 blocks the efflux of zinc from the ER into the cytoplasm.[1][4] This disruption of zinc homeostasis results in a significant increase in the concentration of labile zinc within the ER lumen.[1][6]
The elevated intra-ER zinc levels are a potent trigger for ER stress.[1][7] This stress condition activates the three primary branches of the Unfolded Protein Response (UPR):
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PERK Pathway: Leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis and selectively promotes the translation of stress-responsive transcripts like Activating Transcription Factor 4 (ATF4).
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IRE1 Pathway: Resulting in the unconventional splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
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ATF6 Pathway: Involving the cleavage and activation of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperone genes.
Prolonged or overwhelming ER stress, as induced by (R)-NVS-ZP7-4, ultimately shifts the UPR from a pro-survival to a pro-apoptotic response, characterized by the upregulation of pro-apoptotic factors like CHOP (CCAAT-enhancer-binding protein homologous protein). This cascade culminates in the activation of caspases and the execution of apoptosis.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of (R)-NVS-ZP7-4 and its analogues.
Table 1: Structure-Activity Relationship of NVS-ZP7 Analogues [1]
| Compound | Structure | Biological Activity |
| (R)-NVS-ZP7-4 | (R)-enantiomer | Active |
| NVS-ZP7-2 | (S)-enantiomer | Inactive |
| NVS-ZP7-1 | Benzoxazine derivative | Active |
| NVS-ZP7-3 | Quinazolinone derivative | Modest improvement in activity over NVS-ZP7-1 |
Table 2: Apoptotic Activity of NVS-ZP7 Compounds in T-ALL Cell Lines [1]
| Cell Line | Compound | Concentration | % Apoptotic/Dead Cells (after 72h) |
| TALL-1 | (R)-NVS-ZP7-4 | Dose-dependent | Significant increase |
| TALL-1 (TLR1 - Resistant) | (R)-NVS-ZP7-4 | Dose-dependent | No significant increase |
| RPMI-8402 | NVS-ZP7-3 | 2 µM | Significant increase |
Table 3: Effect of (R)-NVS-ZP7-4 on ER Zinc Levels [6]
| Cell Line | Compound | Concentration | Effect on ER Zinc | Effect on Cytosolic Zinc |
| U2OS | (R)-NVS-ZP7-4 | 20 µM | Increase | No change |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of (R)-NVS-ZP7-4.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with (R)-NVS-ZP7-4.
Materials:
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Cells of interest (e.g., TALL-1)
-
(R)-NVS-ZP7-4
-
Phosphate-Buffered Saline (PBS)
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1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
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Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and treat with various concentrations of (R)-NVS-ZP7-4 or vehicle control (DMSO) for the desired time (e.g., 72 hours).
-
Harvest cells by centrifugation. For adherent cells, use trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Western Blot for ER Stress Markers
This protocol is used to detect the expression levels of key ER stress marker proteins such as BiP (Binding immunoglobulin protein) and CHOP.
Materials:
-
Cells treated with (R)-NVS-ZP7-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Measurement of ER Zinc Levels
This protocol provides a general approach for measuring changes in ER zinc concentration using a fluorescent zinc indicator.
Materials:
-
Cells of interest
-
(R)-NVS-ZP7-4
-
Fluorescent zinc indicator (e.g., FluoZin-3 AM)
-
ER-localizing dye (e.g., ER-Tracker™ Red)
-
Live cell imaging medium
-
Fluorescence microscope
Procedure:
-
Plate cells on a suitable imaging dish.
-
Load the cells with the ER-Tracker™ dye according to the manufacturer's instructions to visualize the ER.
-
Wash the cells and then load with the zinc indicator FluoZin-3 AM in live cell imaging medium.
-
Acquire baseline fluorescence images of both the ER tracker and the zinc indicator.
-
Treat the cells with (R)-NVS-ZP7-4.
-
Acquire time-lapse fluorescence images to monitor changes in zinc-dependent fluorescence within the ER-localized regions.
Data Analysis:
-
Analyze the fluorescence intensity of the zinc indicator specifically within the co-localized ER regions over time. An increase in fluorescence indicates an increase in ER zinc concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of (R)-NVS-ZP7-4 leading to apoptosis.
Caption: UPR signaling cascade initiated by ER stress.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
(R)-NVS-ZP7-4 is a valuable chemical probe for studying the role of ER zinc homeostasis and the function of the zinc transporter ZIP7. Its ability to induce ER stress and apoptosis through a well-defined mechanism makes it a tool of interest for cancer biology and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the effects of (R)-NVS-ZP7-4 and the broader implications of targeting ER zinc signaling. Further research is warranted to fully elucidate the therapeutic potential of ZIP7 inhibition in various disease models.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 7. researchgate.net [researchgate.net]
